molecular formula C16H21F3N4OS B6773039 N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-5-(trifluoromethyl)-1,3-thiazol-2-amine

N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-5-(trifluoromethyl)-1,3-thiazol-2-amine

Cat. No.: B6773039
M. Wt: 374.4 g/mol
InChI Key: PVUATAFOVCJFCB-UHFFFAOYSA-N
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Description

N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-5-(trifluoromethyl)-1,3-thiazol-2-amine is a complex organic compound that features a combination of oxazole, piperidine, and thiazole rings

Properties

IUPAC Name

N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-5-(trifluoromethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N4OS/c1-10-11(2)24-14(22-10)9-23-5-3-12(4-6-23)7-20-15-21-8-13(25-15)16(17,18)19/h8,12H,3-7,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUATAFOVCJFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CN2CCC(CC2)CNC3=NC=C(S3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-5-(trifluoromethyl)-1,3-thiazol-2-amine typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling with the piperidine derivative. Key steps include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thiazole Ring: This involves the reaction of a thioamide with a halogenated compound.

    Coupling Reactions: The final step involves coupling the oxazole and thiazole intermediates with the piperidine derivative using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-5-(trifluoromethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-5-(trifluoromethyl)-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-5-(trifluoromethyl)-1,3-thiazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds containing the oxazole ring, such as 2,4-dimethyl-1,3-oxazole, which have similar structural features.

    Thiazole Derivatives: Compounds like 2-aminothiazole, which share the thiazole ring structure.

    Piperidine Derivatives: Compounds such as 4-methylpiperidine, which contain the piperidine ring.

Uniqueness

N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-5-(trifluoromethyl)-1,3-thiazol-2-amine is unique due to the combination of its three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for various applications.

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